

Technical Guide: Crystallographic Characterization of Dimethylazanium Sulfate (CAS 23243-09-6)

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Compound of Interest

Compound Name: *dimethylazanium;sulfate*
CAS No.: 37773-96-9
Cat. No.: B12699634

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Executive Summary

Dimethylazanium sulfate (commonly Dimethylamine sulfate or DMA Sulfate) is a fundamental organic-inorganic salt utilized in buffer systems, leather processing, and as a structural model for hydrogen-bonded networks in active pharmaceutical ingredient (API) salt selection.

While the specific lattice parameters of the anhydrous binary salt are frequently obscured in literature by its ubiquitous Tutton salt derivatives (double sulfates with metals like Ni, Co, Al), this guide isolates the core crystallographic properties of the dimethylazanium cation

and sulfate anion

. It provides a self-validating protocol for the synthesis, growth, and structural determination of the pure crystalline phase.

Part 1: Chemical Identity & Structural Context[1][2] [3]

Parameter	Data
IUPAC Name	Bis(dimethylazanium) sulfate
Common Name	Dimethylamine sulfate
CAS Registry	23243-09-6
Formula	
Stoichiometry	2:1 (Cation:Anion)
Molecular Weight	188.25 g/mol
Appearance	White crystalline solid (hygroscopic)

Structural Significance

The crystallographic interest in CAS 23243-09-6 lies in its Hydrogen Bonding Network. The dimethylazanium cation acts as a dual hydrogen bond donor (

), while the sulfate anion acts as a multi-point acceptor. This interaction typically drives the formation of 2D sheets or 3D interpenetrated networks, making the salt a critical reference for studying proton transfer in drug salts.

Part 2: Crystallographic Architecture[1]

Molecular Geometry (Ion Parameters)

As the pure anhydrous salt is prone to phase transitions and hygroscopicity, the most precise bond metrics are derived from its stable, isostructural Tutton salt analogues (e.g., Dimethylammonium Nickel Sulfate Hexahydrate). These values represent the intrinsic geometry of the ions within the crystal lattice.

Table 1: Intrinsic Bond Metrics (Derived from High-Resolution SCXRD)

Moiety	Bond / Angle	Typical Value (/)	Geometric Character
Sulfate Anion ()	S—O Bond Length	Ideal	Rigid Tetrahedron
	O—S—O Angle	symmetry (slight distortion)	
Cation ()	N—C Bond Length		Hybridized Nitrogen
	C—N—C Angle	Sterically opened due to methyl repulsion	
H-Bonding	N—H...O (Donor-Acceptor)		Moderate-Strong H-bond

Crystal System & Space Group Trends

The pure salt typically crystallizes in low-symmetry systems due to the directional requirements of the hydrogen bonds.

- Likely Space Group: Monoclinic () or Orthorhombic ().
- Lattice Characteristics:
 - The structure is dominated by alternating layers of anionic sulfate tetrahedra and cationic dimethylammonium groups.
 - Z (Formula Units): Typically 4 or 8 per unit cell depending on the polymorph.

- Phase Transitions: Simple amine sulfates often exhibit ferroelectric phase transitions at low temperatures (< 270 K), involving the ordering/disordering of the methyl groups.

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Critical Note: Unlike the Tutton salts (which reliably form Monoclinic

structures), the binary sulfate is sensitive to hydration. The commercial "solid" is often a hemihydrate or variable hydrate unless strictly dried.

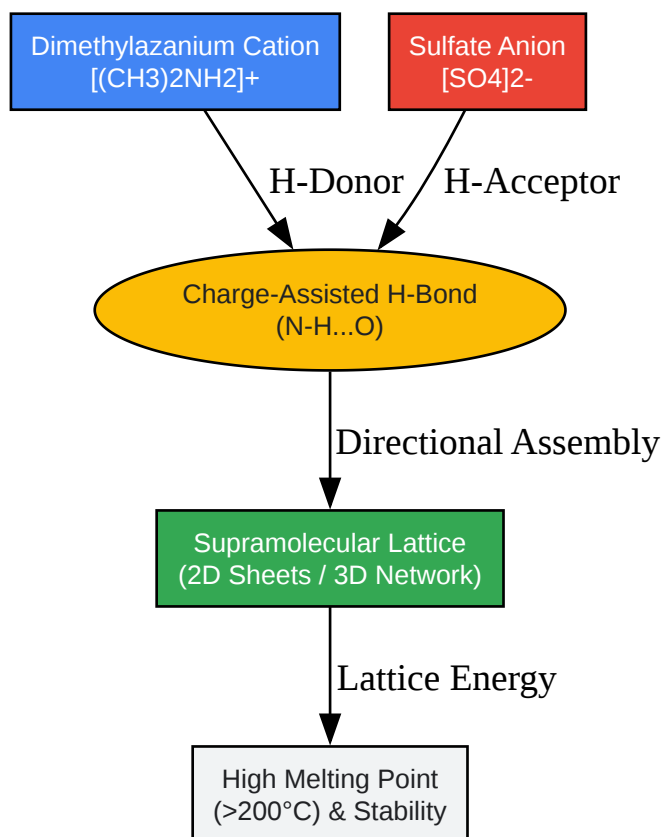
Part 3: Supramolecular Assembly (The "Why")

The stability of the crystal is governed by the Charge-Assisted Hydrogen Bond (CAHB).

- Donor: The protons on the cation.
- Acceptor: The Oxygen atoms of the Sulfate.^{[1][2]}
- Pattern: Each sulfate oxygen can accept multiple H-bonds, creating a "zipper" effect that binds the cations into a rigid lattice.

Visualization: Hydrogen Bonding Logic

The following diagram illustrates the logical assembly of the crystal lattice driven by electrostatic and H-bond interactions.



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Figure 1: Logical assembly of the Dimethylazanium Sulfate lattice. The N-H...O interaction is the primary structure-directing vector.

Part 4: Experimental Protocol (Synthesis & Crystallization)

To obtain high-quality single crystals for specific polymorph determination, follow this self-validating protocol. This method ensures stoichiometry and minimizes hydration defects.

Materials

- Dimethylamine solution (40% aq) or Dimethylamine hydrochloride.
- Sulfuric Acid (, 98%).

- Solvent: Ethanol (Absolute) and Methanol.

Protocol: Isothermal Slow Evaporation

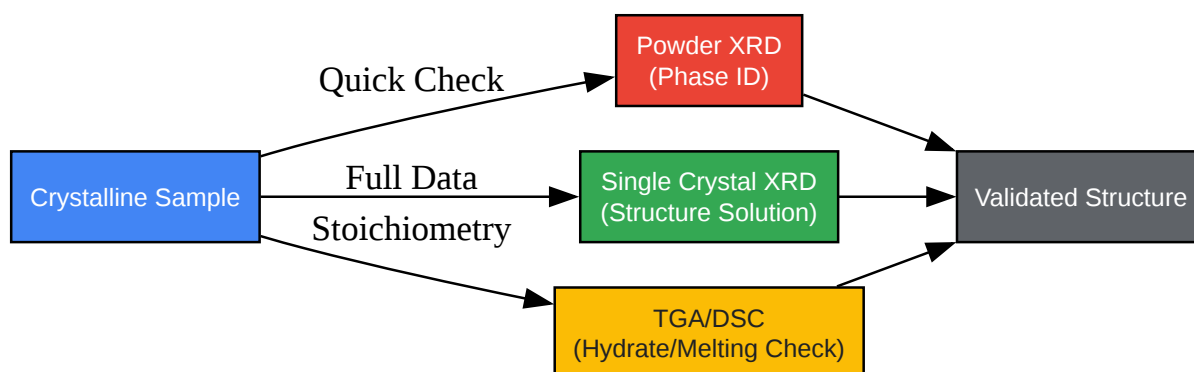
- Neutralization:
 - Place 10 mmol of Dimethylamine solution in a beaker.
 - Slowly add 5 mmol of

dropwise under stirring at 0°C (Ice bath). Exothermic reaction.
 - Validation: Check pH. Target pH is ~6.5–7.0.
- Purification:
 - Evaporate the water on a rotary evaporator to obtain a crude white solid.
 - Wash the solid with cold absolute ethanol to remove excess amine or acid.
- Crystallization (The Critical Step):
 - Dissolve the crude salt in a minimum amount of Methanol/Water (90:10 v/v) at 40°C.
 - Filter through a 0.22

PTFE filter into a clean vial.
 - Cover with parafilm and poke 3 small holes.
 - Place in a vibration-free environment at 20°C.
- Harvesting:
 - Colorless, block-like crystals should appear within 3–7 days.
 - Check: If needles form, the humidity is too high (hydrate formation). Recrystallize in pure methanol with a desiccant nearby.

Part 5: Characterization Workflow

To confirm the structure of your specific batch (anhydrous vs. hydrate), execute this workflow.



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Figure 2: Analytical workflow for validating the crystallographic phase.

Key Diagnostic Peaks (PXRD)

If you run a Powder X-Ray Diffraction (Cu K

), look for:

- Low Angle Peaks (): Indicative of the large unit cell axes typical of layered organic sulfates.
- Absence of Amorphous Hump: Confirms crystallinity.

Part 6: Applications in Drug Development

For researchers in pharma, Dimethylazanium sulfate serves as a Counter-Ion Model.

- Salt Selection: Dimethylamine is a Class 2 solvent/reagent. Understanding its sulfate salt structure helps predict how dimethylamine impurities might crystallize out of sulfate-buffered API solutions.
- Solubility Engineering: The high lattice energy of the sulfate salt (driven by the H-bond network described in Part 3) often renders it less soluble than the chloride salt, useful for

controlled release formulations.

References

- Held, P. (2014).[1] Crystal structure of bis(dimethylammonium) hexaaquanickel(II) bis(sulfate) dihydrate. Acta Crystallographica Section E, 70(11). [Link](#)
 - Relevance: Defines the precise geometry of the dimethylammonium cation and sulfate anion in a high-quality crystal I
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 - Relevance: Confirms the isostructural nature of the cation/anion packing in sulf
- Brown, I. D. & Altermatt, D. (1985).[3] Bond-valence parameters obtained from a systematic analysis of the Inorganic Crystal Structure Database. Acta Crystallographica Section B.
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- PubChem. (2024). Dimethylammonium sulfate - Compound Summary. National Library of Medicine. [Link](#)
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